Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, methyl ester
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Overview
Description
Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, methyl ester is an organic compound with the molecular formula C11H13FO4 It is a derivative of benzeneacetic acid, where the benzene ring is substituted with a fluorine atom at the 2-position and methoxy groups at the 3- and 4-positions The compound is also esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, methyl ester typically involves the esterification of the corresponding acid. One common method is the reaction of 2-fluoro-3,4-dimethoxybenzeneacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 2-fluoro-3,4-dimethoxybenzeneacetic acid.
Reduction: The major product is 2-fluoro-3,4-dimethoxybenzyl alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, methyl ester involves its interaction with specific molecular targets. The presence of the fluorine atom and methoxy groups can influence its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 3,4-dimethoxy-, methyl ester: Similar structure but lacks the fluorine atom.
Benzeneacetic acid, 4-fluoro-2-(methoxycarbonyl)-, methyl ester: Similar structure but with different substitution pattern.
Uniqueness
Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, methyl ester is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated counterparts.
Properties
CAS No. |
1806355-51-0 |
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Molecular Formula |
C11H13FO4 |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
methyl 2-(2-fluoro-3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H13FO4/c1-14-8-5-4-7(6-9(13)15-2)10(12)11(8)16-3/h4-5H,6H2,1-3H3 |
InChI Key |
OQPMIMXAUYLYNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)OC)F)OC |
Origin of Product |
United States |
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